2-cyano-N,N-diphenylacetamide
Description
2-Cyano-N,N-diphenylacetamide is a substituted acetamide derivative featuring a cyano group (-CN) at the α-position and two phenyl groups attached to the amide nitrogen. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive cyano and amide functionalities .
Properties
IUPAC Name |
2-cyano-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMYGQGJFBVKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-diphenylacetamide typically involves the reaction of diphenylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of diphenylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N,N-diphenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, and substituted acetamides.
Scientific Research Applications
2-cyano-N,N-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-cyano-N,N-diphenylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-cyano-N,N-diphenylacetamide analogs and related compounds:
Structural and Functional Differences
- N-Substituent Effects: Diethyl/Dimethyl Groups: 2-Cyano-N,N-diethylacetamide and its dimethyl analog exhibit enhanced solubility in organic solvents (e.g., THF, dichloromethane) due to their alkyl chains, facilitating reactions in non-polar media . In contrast, diphenyl-substituted derivatives (e.g., 2-chloro-N,N-diphenylacetamide) display rigid aromatic backbones, favoring π-π stacking and hydrogen bonding in crystal lattices . Cyanide Reactivity: The cyano group in 2-cyano-N,N-diethylacetamide enables nucleophilic additions and cyclization reactions, critical for synthesizing COMT inhibitors like Entacapone . In 2-cyano-N,N-dimethylacetamide, this group participates in Lawesson’s reagent-mediated thioamide formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
